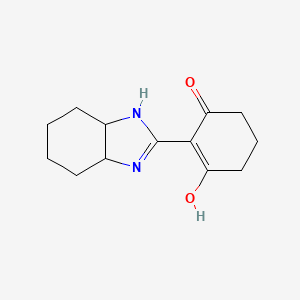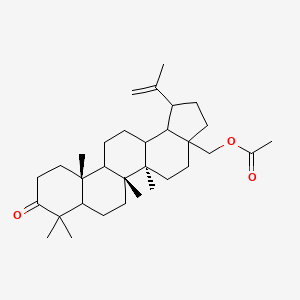![molecular formula C24H18ClN3O B11195580 4-(4-chlorophenyl)-5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11195580.png)
4-(4-chlorophenyl)-5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with chlorophenyl, methylphenyl, and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-c]pyrazole core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the chlorophenyl, methylphenyl, and phenyl groups. These reactions often require specific catalysts and reagents to achieve the desired substitutions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production often focuses on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.
Scientific Research Applications
4-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study its effects on various biological systems. It may serve as a probe to investigate cellular pathways and molecular interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological system being studied. For example, in medicinal applications, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-5-(4-methylphenyl)-3-phenyl-1H-pyrazole
- 4-(4-Chlorophenyl)-5-(4-methylphenyl)-3-phenyl-1H-pyrrole
- 4-(4-Chlorophenyl)-5-(4-methylphenyl)-3-phenyl-1H-pyridazine
Uniqueness
4-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its pyrrolo[3,4-c]pyrazole core, which imparts specific chemical properties not found in the similar compounds listed above. This unique structure allows for distinct interactions with molecular targets, making it valuable for various research applications.
Properties
Molecular Formula |
C24H18ClN3O |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-(4-methylphenyl)-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H18ClN3O/c1-15-7-13-19(14-8-15)28-23(17-9-11-18(25)12-10-17)20-21(16-5-3-2-4-6-16)26-27-22(20)24(28)29/h2-14,23H,1H3,(H,26,27) |
InChI Key |
VGZQDOCSLQVIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-bromobenzyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B11195502.png)
![1-[Cyclopropyl(2-methoxybenzyl)amino]-3-isopropoxy-2-propanol](/img/structure/B11195507.png)
![dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate](/img/structure/B11195514.png)
![3-Benzyl-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11195523.png)
![N-benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B11195526.png)
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-3-YL)methyl]piperidine-4-carboxamide](/img/structure/B11195529.png)
![2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11195530.png)

![4-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B11195536.png)
![4-(4-{[(4-Bromophenyl)sulfonyl]methyl}phenyl)-1,2,3-thiadiazole](/img/structure/B11195548.png)

![4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B11195575.png)
![N-[4-(butylamino)-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-7-yl]benzamide](/img/structure/B11195577.png)
